

Comprehensive Characterization Guide: Methyl N-Cbz-homomorpholine-2-carboxylate

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Compound of Interest

Compound Name:	Methyl N-cbz-homomorpholine-2-carboxylate
CAS No.:	1226776-84-6
Cat. No.:	B578546

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Executive Summary

Methyl N-Cbz-homomorpholine-2-carboxylate (Systematic Name: Methyl 4-((benzyloxy)carbonyl)-1,4-oxazepane-2-carboxylate) is a specialized heterocyclic building block used in the synthesis of peptidomimetics and protease inhibitors. As a seven-membered ring homolog of morpholine derivatives, it introduces specific conformational properties—such as increased lipophilicity and ring flexibility—critical for fine-tuning the pharmacokinetic profiles of drug candidates.

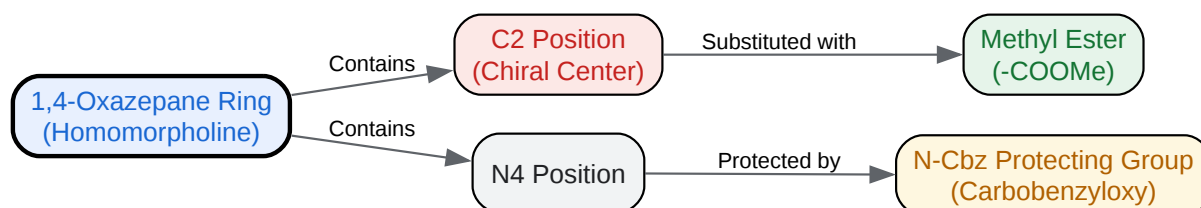
This guide provides a rigorous analysis of its physical properties, spectral characteristics, and handling protocols, designed to support researchers in medicinal chemistry and process development.

Chemical Identity & Structural Specifications[1][2] [3][4]

Parameter	Specification
Systematic Name	Methyl 4-[(benzyloxy)carbonyl]-1,4-oxazepane-2-carboxylate
Common Name	Methyl N-Cbz-homomorpholine-2-carboxylate
CAS Number	1226776-84-6
Molecular Formula	
Molecular Weight	293.32 g/mol
SMILES	<chem>COC(=O)C1CN(CCO1)C(=O)OCC2=CC=CC=C2</chem>
Stereochemistry	Typically available as a racemate or specific enantiomer (e.g., S-isomer).[1][2] The C2 position is the chiral center.

Structural Visualization

The following diagram illustrates the core connectivity and ring numbering system essential for NMR assignment.



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Figure 1: Structural connectivity of **Methyl N-Cbz-homomorpholine-2-carboxylate** highlighting functional domains.

Physical Properties Matrix

Macroscopic Properties

- Physical State: Typically a viscous, colorless to pale yellow oil at room temperature. High-purity enantiomeric forms may crystallize into waxy solids upon prolonged storage at -20°C.
- Density: Estimated at

(based on structural analogs).
- Boiling Point: Predicted >350°C at 760 mmHg (decomposes before boiling).
- Flash Point: Predicted >150°C.[3]

Solubility Profile

Understanding the solubility is critical for extraction and purification workflows.

Solvent	Solubility	Application Note
Dichloromethane (DCM)	High	Preferred solvent for extraction and loading onto silica columns.
Ethyl Acetate (EtOAc)	High	Excellent for liquid-liquid extraction and TLC mobile phase.
Methanol/Ethanol	High	Suitable for catalytic hydrogenation (Cbz removal).
DMSO/DMF	High	Standard solvents for nucleophilic substitution reactions.
Water	Negligible	Forms a biphasic system; product resides in the organic layer.
Hexanes/Heptane	Low	Used as a co-solvent to induce precipitation or in column chromatography gradients.

Spectral Characterization & Expert Insights

Nuclear Magnetic Resonance (NMR) Analysis

The NMR spectrum of this molecule is non-trivial due to two factors: ring flexibility (7-membered ring) and carbamate rotamers.

- Rotameric Broadening: The N-Cbz bond exhibits restricted rotation (partial double bond character). At room temperature (25°C), this often results in:
 - Broadening of the benzylic protons ().
 - Duplication of signals for the ring protons, particularly those adjacent to the nitrogen (C3 and C5 positions).
 - Expert Tip: To obtain a sharp, resolved spectrum for publication or purity assay, acquire the -NMR at 323 K (50°C) or higher in DMSO- . This induces rapid coalescence of the rotamers.
- Key Chemical Shifts (, CDCl , ppm):
 - 7.30 – 7.40: Multiplet (5H), Aromatic protons of Cbz.
 - 5.10 – 5.20: Singlet or AB quartet (2H), Benzylic of Cbz.
 - 4.20 – 4.50: Multiplet (1H), C2-H (alpha to ester and oxygen). This is the diagnostic peak for the core scaffold.

- 3.75: Singlet (3H), Methyl ester ().
- 3.20 – 4.00: Complex multiplets (4H), Ring protons at C3 and C5 (adjacent to N and O).
- 1.80 – 2.20: Multiplets (2H), Ring protons at C6/C7 (remote methylene groups).

Mass Spectrometry (LC-MS)

- Ionization Mode: Electrospray Ionization (ESI), Positive mode.

- Molecular Ion:

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- Adducts: Sodium adducts

are commonly observed due to the poly-oxygenated nature of the ring.

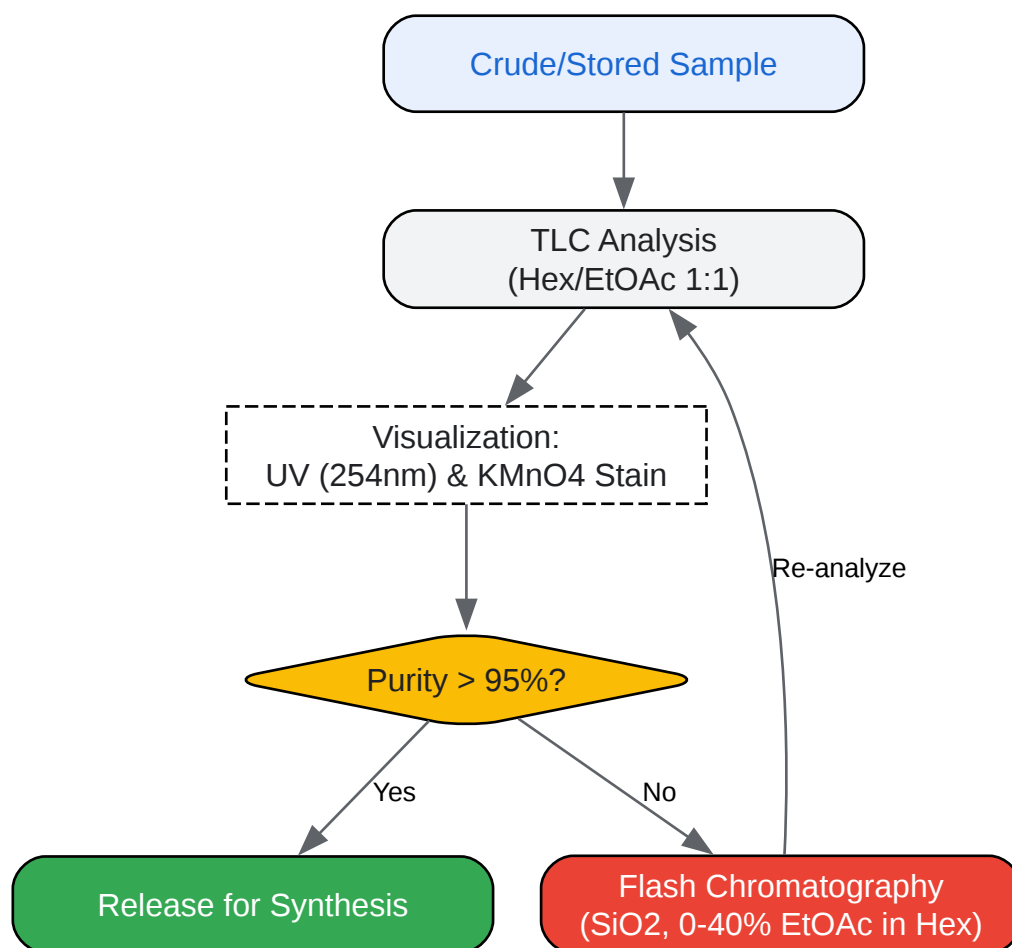
Experimental Protocols: Handling & Analysis

Storage and Stability

- Temperature: Store at 2–8°C for short term; -20°C for long term (>1 month).
- Atmosphere: Hygroscopic tendency is low, but storage under Argon/Nitrogen is recommended to prevent oxidative degradation of the benzylic position over years.
- Stability: The methyl ester is susceptible to hydrolysis under basic conditions (pH > 9). Avoid prolonged exposure to nucleophilic bases unless saponification is intended.

Quality Control Workflow

The following workflow ensures the integrity of the building block before use in downstream synthesis.



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Figure 2: Quality Control and Purification Decision Tree.

HPLC Method for Purity Assessment

For precise quantification, use the following Reverse-Phase HPLC method:

- Column: C18 analytical column (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient:
 - 0–2 min: 5% B (Isocratic hold)

- 2–12 min: 5%
95% B (Linear ramp)
- 12–15 min: 95% B (Wash)
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm (amide/ester bonds) and 254 nm (Cbz aromatic ring).
- Retention Time: Expect elution in the middle-late region of the gradient due to the lipophilic Cbz group.

Synthesis Context & Applications

This molecule serves as a critical intermediate.^{[4][5]} The Cbz group is orthogonal to Boc and Fmoc protecting groups, allowing for selective deprotection:

- Cbz Removal: Catalytic hydrogenation () yields the free amine (Methyl homomorpholine-2-carboxylate).
- Ester Hydrolysis: LiOH/THF/Water yields the free acid (N-Cbz-homomorpholine-2-carboxylic acid).

Caution: When removing the Cbz group via hydrogenation, ensure the reaction mixture is not acidic, as the resulting secondary amine can undergo intramolecular cyclization or polymerization if the ester is reactive.

References

- PubChem Compound Summary.Methyl morpholine-2-carboxylate derivatives and analogs.^[1] National Center for Biotechnology Information. Available at: [\[Link\]](#)^[1]
- Royal Society of Chemistry.Synthesis of chiral 1,4-oxazepane-5-carboxylic acids. RSC Advances, 2020. Available at: [\[Link\]](#)

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Sources

- [1. Morpholine-2-carboxylic acid | C5H9NO3 | CID 21899747 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents \[patents.google.com\]](#)
- [3. 1,6-NAPHTHYRIDINE\(253-72-5\) 1H NMR spectrum \[chemicalbook.com\]](#)
- [4. m.youtube.com \[m.youtube.com\]](#)
- [5. Synthesis of substituted benzo\[b\]\[1,4\]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry \(RSC Publishing\) \[pubs.rsc.org\]](#)
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